molecular formula C10H6F3NO B12828395 6-(Trifluoromethoxy)isoquinoline

6-(Trifluoromethoxy)isoquinoline

Cat. No.: B12828395
M. Wt: 213.16 g/mol
InChI Key: IUQGAPAKWNMAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline oxides, while reduction can produce hydrogenated isoquinoline derivatives .

Scientific Research Applications

6-(Trifluoromethoxy)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group influences the compound’s binding affinity and selectivity towards these targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

  • 6-Fluoroisoquinoline
  • 6-Methoxyisoquinoline
  • 6-Trifluoromethylisoquinoline

Comparison: 6-(Trifluoromethoxy)isoquinoline stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic properties compared to other similar compounds. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

6-(trifluoromethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQGAPAKWNMAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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